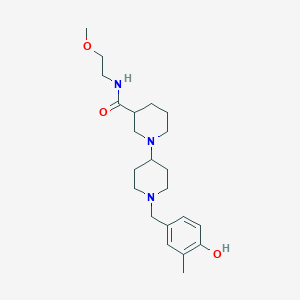
1'-(4-hydroxy-3-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(4-hydroxy-3-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as BMT-133218, is a chemical compound that has shown potential in various scientific research applications. It belongs to the class of piperidine carboxamides that have been extensively studied for their therapeutic properties.
Mechanism of Action
1'-(4-hydroxy-3-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and inhibits its activity, leading to a decrease in dopamine release. This mechanism of action has been linked to the therapeutic effects of this compound in neurodegenerative diseases and pain management.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been found to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. In addition, this compound has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
1'-(4-hydroxy-3-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. This compound has also been shown to have low toxicity in animal studies. However, there are also limitations to using this compound in lab experiments. Its selectivity for the dopamine D3 receptor may limit its effectiveness in certain applications. In addition, the lack of human clinical trials makes it difficult to extrapolate its potential therapeutic effects in humans.
Future Directions
There are several future directions for the study of 1'-(4-hydroxy-3-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide. One possible direction is the development of more selective dopamine D3 receptor antagonists that can be used in conjunction with this compound. Another direction is the investigation of this compound's potential as a treatment for other neurodegenerative diseases such as Huntington's disease. Furthermore, the potential use of this compound as an analgesic and anti-inflammatory agent in humans warrants further investigation.
Synthesis Methods
The synthesis of 1'-(4-hydroxy-3-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-(4-hydroxy-3-methylbenzyl)piperidine-4-carboxylic acid with 2-methoxyethylamine using standard peptide coupling reagents. The final product is obtained after purification by column chromatography. The synthesis method is relatively simple and can be scaled up for commercial production.
Scientific Research Applications
1'-(4-hydroxy-3-methylbenzyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
1-[1-[(4-hydroxy-3-methylphenyl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3/c1-17-14-18(5-6-21(17)26)15-24-11-7-20(8-12-24)25-10-3-4-19(16-25)22(27)23-9-13-28-2/h5-6,14,19-20,26H,3-4,7-13,15-16H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOOKVXBPYOVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5317578.png)
![4-{2-[(4-fluorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317582.png)
![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317587.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5317594.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide](/img/structure/B5317609.png)

![methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5317625.png)
![methyl 4-({[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B5317645.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5317653.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B5317657.png)

![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5317668.png)
![4-{1-[2-(2,4-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}pyridine](/img/structure/B5317675.png)
![ethyl 7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5317696.png)